Cas no 922511-03-3 (Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]-)

[2-Methyl-3-(trifluoromethyl)phenyl]hydrazine is a specialized hydrazine derivative featuring a trifluoromethyl and methyl substituent on the phenyl ring. This structural configuration enhances its utility as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The electron-withdrawing trifluoromethyl group improves reactivity in nucleophilic substitution and cyclization reactions, while the methyl group offers steric influence for selective transformations. Its stability under controlled conditions makes it suitable for fine chemical applications. The compound is typically handled under inert conditions due to the sensitivity of the hydrazine moiety. Proper storage and handling protocols are essential to maintain its integrity and reactivity.
Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]- structure
922511-03-3 structure
Product name:Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]-
CAS No:922511-03-3
MF:C8H9N2F3
MW:190.16566
MDL:MFCD18432519
CID:740564
PubChem ID:55281031

Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]-
    • [2-methyl-3-(trifluoromethyl)phenyl]hydrazine
    • (2-Methyl-3-trifluoromethyl-phenyl)-hydrazine
    • 1-(2-methyl-3-(trifluoromethyl)phenyl)hydrazine
    • 922511-03-3
    • SCHEMBL4766535
    • AKOS006337688
    • SB39951
    • DTXSID40717362
    • (2-Methyl-3-(trifluoromethyl)phenyl)hydrazine
    • MDL: MFCD18432519
    • Inchi: InChI=1S/C8H9F3N2/c1-5-6(8(9,10)11)3-2-4-7(5)13-12/h2-4,13H,12H2,1H3
    • InChI Key: CPRNWDNDAIZCGG-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC=C1NN)C(F)(F)F

Computed Properties

  • Exact Mass: 190.07178278g/mol
  • Monoisotopic Mass: 190.07178278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų
  • XLogP3: 2.4

Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1292094-500mg
(2-Methyl-3-trifluoromethyl-phenyl)-hydrazine
922511-03-3 95%
500mg
$660 2023-05-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0941-1g
(2-Methyl-3-trifluoromethyl-phenyl)-hydrazine
922511-03-3 96%
1g
8463.46CNY 2021-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1532639-1g
(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine
922511-03-3 98%
1g
¥5208.00 2024-04-25
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0941-500mg
(2-Methyl-3-trifluoromethyl-phenyl)-hydrazine
922511-03-3 96%
500mg
4655.75CNY 2021-05-08
eNovation Chemicals LLC
Y1292094-5g
(2-Methyl-3-trifluoromethyl-phenyl)-hydrazine
922511-03-3 95%
5g
$4595 2023-05-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0941-5g
(2-Methyl-3-trifluoromethyl-phenyl)-hydrazine
922511-03-3 96%
5g
33904.74CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0941-1g
(2-Methyl-3-trifluoromethyl-phenyl)-hydrazine
922511-03-3 96%
1g
¥8726.45 2025-01-22
Ambeed
A788350-1g
(2-Methyl-3-(trifluoromethyl)phenyl)hydrazine
922511-03-3 95+%
1g
$547.0 2024-08-02
eNovation Chemicals LLC
Y1292094-1g
(2-Methyl-3-trifluoromethyl-phenyl)-hydrazine
922511-03-3 95%
1g
$1145 2023-05-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0941-5g
(2-Methyl-3-trifluoromethyl-phenyl)-hydrazine
922511-03-3 96%
5g
¥34958.27 2025-01-22

Additional information on Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]-

Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]-: A Comprehensive Overview

Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]- (CAS No. 922511-03-3) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a hydrazine functional group with a substituted phenyl ring containing a trifluoromethyl group. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule in research and industrial settings.

The molecular structure of [2-methyl-3-(trifluoromethyl)phenyl]hydrazine is defined by the hydrazine moiety (-NHNH2) attached to a phenyl ring substituted with a methyl group at the 2-position and a trifluoromethyl group (-CF3) at the 3-position. This substitution pattern not only enhances the compound's stability but also introduces electronic effects that are crucial for its reactivity. Recent studies have highlighted the importance of such substituted hydrazines in catalytic processes and as intermediates in pharmaceutical synthesis.

One of the most notable applications of [2-methyl-3-(trifluoromethyl)phenyl]hydrazine is in the field of heterogeneous catalysis. Researchers have demonstrated that this compound can act as an efficient catalyst in various organic transformations, including alkene hydrogenation and C-C bond formation. The trifluoromethyl group plays a pivotal role in modulating the electronic environment around the hydrazine moiety, thereby enhancing its catalytic activity. This has led to its use in developing more sustainable and cost-effective industrial processes.

In addition to its catalytic applications, [2-methyl-3-(trifluoromethyl)phenyl]hydrazine has gained attention in medicinal chemistry. Its ability to form stable complexes with metal ions has made it a promising candidate for drug delivery systems. Recent advancements have explored its potential as a ligand in metallo-drug design, where it can coordinate with transition metals to form bioactive complexes. These complexes have shown potential in targeting specific biological pathways, making them valuable leads for anti-cancer and anti-inflammatory therapies.

The synthesis of [2-methyl-3-(trifluoromethyl)phenyl]hydrazine involves a multi-step process that typically begins with the preparation of the substituted phenylhydrazine precursor. Recent research has focused on optimizing these synthesis routes to improve yield and reduce environmental impact. For instance, microwave-assisted synthesis techniques have been employed to accelerate reaction rates and minimize energy consumption.

Another area where [2-methyl-3-(trifluoromethyl)phenyl]hydrazine has shown promise is in materials science. Its ability to form coordination polymers and metal-organic frameworks (MOFs) has opened new avenues for applications in gas storage and separation. The unique electronic properties of this compound enable it to interact effectively with guest molecules, making it ideal for designing high-performance adsorbents.

Furthermore, [2-methyl-3-(trifluoromethyl)phenyl]hydrazine has been investigated for its role in electrochemical applications. Studies have shown that it can serve as an effective redox mediator in dye-sensitized solar cells (DSSCs), enhancing their energy conversion efficiency. The trifluoromethyl group contributes to the compound's stability under oxidative conditions, making it suitable for long-term use in such devices.

In conclusion, [2-methyl-3-(trifluoromethyl)phenyl]hydrazine (CAS No. 922511-03-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as an important molecule for future research and development. As ongoing studies continue to uncover new potential uses, this compound is expected to play an increasingly significant role in both academic and industrial settings.

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(CAS:922511-03-3)Hydrazine, [2-methyl-3-(trifluoromethyl)phenyl]-
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